N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that features a combination of bithiophene and fluorophenyl groups linked by an ethyl chain to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide typically involves multiple steps:
-
Formation of the Bithiophene Intermediate: : The synthesis begins with the preparation of the bithiophene intermediate. This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
-
Introduction of the Ethyl Linker: : The bithiophene intermediate is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl linker.
-
Attachment of the Fluorophenyl Group: : The ethyl-linked bithiophene is further reacted with a fluorophenyl derivative, often through a nucleophilic substitution reaction, to attach the fluorophenyl group.
-
Formation of the Methanesulfonamide Moiety: : Finally, the compound is treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiophene moiety can undergo oxidation reactions, often using oxidizing agents like m-chloroperbenzoic
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2S3/c18-15-3-1-13(2-4-15)12-24(20,21)19-9-7-16-5-6-17(23-16)14-8-10-22-11-14/h1-6,8,10-11,19H,7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUIRDGWWFFEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.